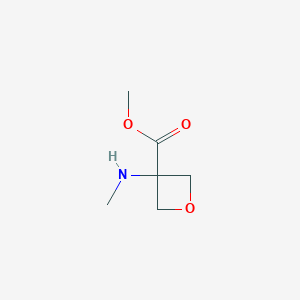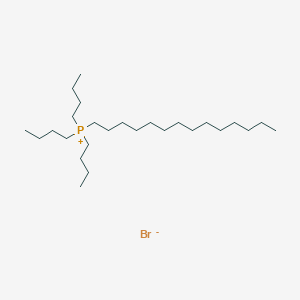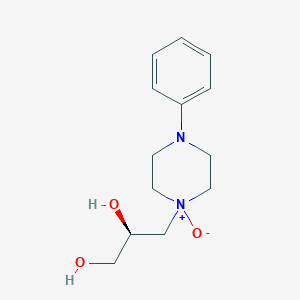![molecular formula C5H9NS B3322732 3-Thia-6-azabicyclo[3.1.1]heptane CAS No. 1520084-14-3](/img/structure/B3322732.png)
3-Thia-6-azabicyclo[3.1.1]heptane
Descripción general
Descripción
3-Thia-6-azabicyclo[3.1.1]heptane is a chemical compound with a unique structure . It contains a total of 17 bonds, including 8 non-H bonds, 1 four-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 sulfide, and 1 Azetidine .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been used to incorporate the core of 3-azabicyclo[3.1.1]heptanes into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This transformation has been studied for its mechanism, scope, and scalability .
Molecular Structure Analysis
The molecular structure of 3-thia-6-azabicyclo[3.1.1]heptane is quite complex. It contains a total of 17 bonds, including 8 non-H bonds, 1 four-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 sulfide, and 1 Azetidine .
Aplicaciones Científicas De Investigación
Bioisosteres in Drug Design
3-Thia-6-azabicyclo[3.1.1]heptanes have been used as bioisosteres in drug design . They have been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
High-Energy Density Compounds (HEDCs)
A computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives, including 3-Thia-6-azabicyclo[3.1.1]heptane, has been conducted for new high-energy density compounds with low impact sensitivity . These compounds have potential applications in modern military and civil purposes .
Synthesis of Spirocyclic Oxetanyl Nitriles
3-Thia-6-azabicyclo[3.1.1]heptanes have been synthesized by the reduction of spirocyclic oxetanyl nitriles . This general approach has been studied for its mechanism, scope, and scalability .
Building Blocks in Chemical Synthesis
3-Thia-6-azabicyclo[3.1.1]heptanes have been used as building blocks in chemical synthesis . For example, they have been used in the practical synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate, a novel morpholine-based building block .
Mecanismo De Acción
Target of Action
3-Thia-6-azabicyclo[3.1.1]heptane is a synthetic compound that has been incorporated into the structure of the antihistamine drug Rupatidine . It is used as a bioisostere, a compound with similar physical or chemical properties that can replace a portion of a molecule while maintaining similar biological activity .
Mode of Action
The compound is designed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This allows the compound to interact with its targets in a similar manner, leading to comparable biological effects.
Biochemical Pathways
The specific biochemical pathways affected by 3-Thia-6-azabicyclo[31Given its use in the structure of the antihistamine drug rupatidine , it can be inferred that it may influence histamine pathways, which play a crucial role in allergic reactions.
Pharmacokinetics
The pharmacokinetic properties of 3-Thia-6-azabicyclo[31Its incorporation into the structure of rupatidine suggests that it may contribute to the drug’s bioavailability and overall pharmacokinetic profile .
Result of Action
The result of the action of 3-Thia-6-azabicyclo[3.1.1]heptane is a dramatic improvement in the physicochemical properties of the drug Rupatidine . This suggests that the compound may enhance the drug’s effectiveness in treating conditions such as allergies.
Propiedades
IUPAC Name |
3-thia-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLQHWLPJVWHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)









